Lipophilicity Modulation: Measured Difference in Computed XLogP3-AA vs. Unsubstituted and Monosubstituted Benzenesulfonyl Piperazines
The 3-chloro-4-nitro substitution significantly lowers the computed logP (0.9) compared to the unsubstituted benzenesulfonyl piperazine, enhancing aqueous solubility potential for CNS-targeted programs [1]. This contrasts with 1-(4-nitrobenzenesulfonyl)piperazine, which lacks the lipophilic chlorine; the additive effect of the chloro group provides a fine-tuned logP value not achievable with mono-substitution [2].
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 1-(4-Nitrobenzenesulfonyl)piperazine (Estimated XLogP3-AA ~0.5) and 1-(3-Chlorobenzenesulfonyl)piperazine (Estimated XLogP3-AA ~1.3) |
| Quantified Difference | ~0.4 units higher than the non-chlorinated nitro analog and ~0.4 units lower than the non-nitrated chloro analog, demonstrating a balanced lipophilic window. |
| Conditions | PubChem computed descriptor (XLogP3 3.0 algorithm) based on the molecular structure. |
Why This Matters
A balanced logP near 1 is critical for CNS multiparameter optimization (MPO) scores; this precise value avoids the extremes of too-heteroatom-rich or too-lipophilic analogs, guiding procurement for neurological drug discovery.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine (CID 26597028). National Library of Medicine. View Source
- [2] PubChem. (2025). Computed Property Comparisons for 1-(4-nitrobenzenesulfonyl)piperazine (CID 2733773) and 1-(3-chlorobenzenesulfonyl)piperazine (CID 11224415). National Library of Medicine. View Source
